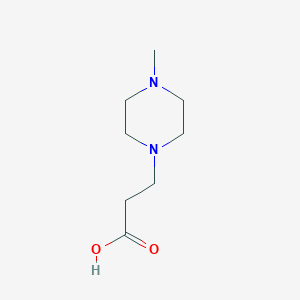![molecular formula C13H14N4S B1347473 4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione CAS No. 436096-84-3](/img/structure/B1347473.png)
4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione (MTT) is an organic molecule that has been studied for its potential applications in scientific research. MTT is a member of the triazole family, a group of heterocyclic organic compounds that are widely used in medicinal chemistry. MTT has been found to possess unique properties and has been used as a model compound in drug design and development.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Researchers have synthesized various derivatives of triazole-thione compounds, including those with indole moieties, to investigate their structural properties. For example, a study focused on the synthesis and crystal structure of a related compound, revealing insights into its molecular geometry, dihedral angles, and supramolecular interactions, which play a significant role in stabilizing the crystal structure (Xu et al., 2006).
Biological Evaluation
Several studies have been conducted to evaluate the biological activities of triazole and triazolothiadiazine derivatives. These compounds have been found to possess diverse applications in medicine, agriculture, and industry due to their potential as cholinesterase inhibitors, indicating promising anticholinesterase agents (Mohsen, 2012). Other studies have explored the antimicrobial properties of these derivatives, with some compounds showing significant activity against a range of microorganisms (Kaplancikli et al., 2008).
Antioxidant and Antimicrobial Evaluation
Research into novel 4-substituted-1H-1,2,4-triazole derivatives has demonstrated their potential in scavenging free radicals and inhibiting lipid peroxidation, alongside slight antimicrobial activity against tested microorganisms (Baytas et al., 2012). This indicates their potential utility in antioxidant and antimicrobial applications.
Antileishmanial Activity
The antileishmanial activity of 1,2,4-triazole derivatives has been investigated, with theoretical and experimental studies highlighting their efficacy against Leishmania infantum promastigots. These findings suggest the potential of these compounds in developing antiparasitic treatments (Süleymanoğlu et al., 2017).
Microwave-Assisted Synthesis
The microwave-assisted synthesis technique has been employed to create novel compounds with triazole, thiadiazole, and oxadiazole moieties bearing indole components. This method has proven efficient in synthesizing compounds with potential antifungal and antibacterial activities (Gomha & Riyadh, 2011).
Propiedades
IUPAC Name |
4-methyl-3-[(2-methyl-1H-indol-3-yl)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-8-10(7-12-15-16-13(18)17(12)2)9-5-3-4-6-11(9)14-8/h3-6,14H,7H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZVOCXJMZFPRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC3=NNC(=S)N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355564 |
Source


|
| Record name | 4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione | |
CAS RN |
436096-84-3 |
Source


|
| Record name | 2,4-Dihydro-4-methyl-5-[(2-methyl-1H-indol-3-yl)methyl]-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436096-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

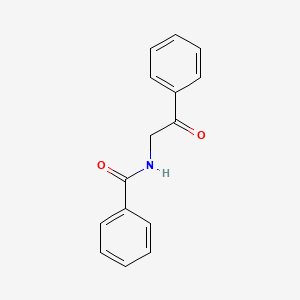
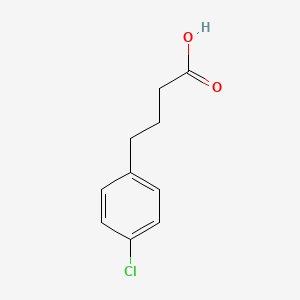
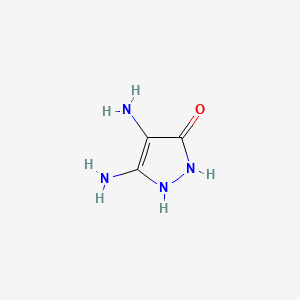
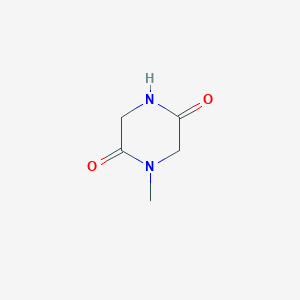
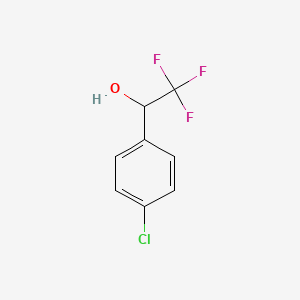
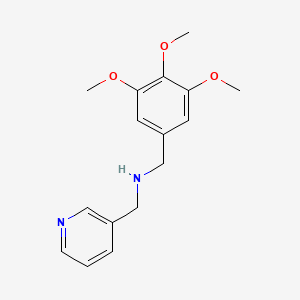
![2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline](/img/structure/B1347406.png)
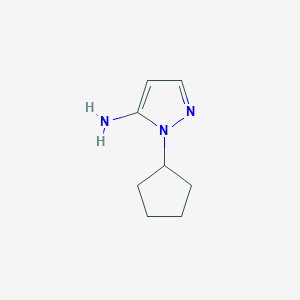
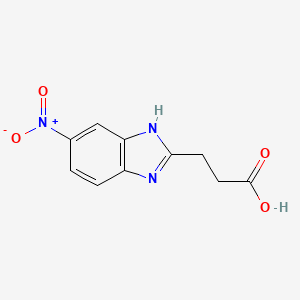
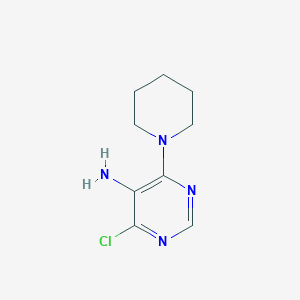
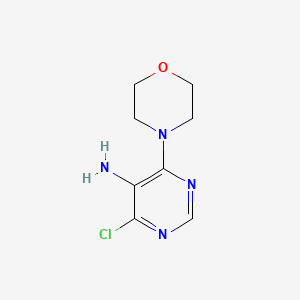
![(S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B1347412.png)
